molecular formula C16H15FN2O3 B5087339 N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide

N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide

Cat. No.: B5087339
M. Wt: 302.30 g/mol
InChI Key: QHDKESZCIDANEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide: is a synthetic organic compound characterized by the presence of a fluorophenyl group and a hydroxy-phenylethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2-hydroxy-2-phenylethylamine.

    Formation of Intermediate: The first step involves the reaction of 4-fluoroaniline with a suitable reagent to form an intermediate compound. This can be achieved through a nucleophilic substitution reaction.

    Coupling Reaction: The intermediate is then coupled with 2-hydroxy-2-phenylethylamine under controlled conditions to form the desired ethanediamide compound. This step may involve the use of coupling agents such as carbodiimides or other activating reagents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of N-(4-fluorophenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

N-(4-fluorophenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Materials Science: It may be explored for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and hydroxy-phenylethyl groups may contribute to binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide
  • N-(4-bromophenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide
  • N-(4-methylphenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide

Uniqueness

N-(4-fluorophenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability and binding affinity to specific targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-(2-hydroxy-2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c17-12-6-8-13(9-7-12)19-16(22)15(21)18-10-14(20)11-4-2-1-3-5-11/h1-9,14,20H,10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDKESZCIDANEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.